molecular formula C9H6F4O3 B2636138 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid CAS No. 2248398-34-5

3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid

Cat. No. B2636138
CAS RN: 2248398-34-5
M. Wt: 238.138
InChI Key: DYLOIPAEQXYRQE-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. DFB is a derivative of benzoic acid, which is a widely used organic compound with diverse applications.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid in cancer cells is not fully understood. However, it has been suggested that 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has also been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and physiological effects:
3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new anticancer drugs. However, it has been reported to cause cytotoxicity in cancer cells by inducing apoptosis. 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.

Advantages and Limitations for Lab Experiments

3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has several advantages for lab experiments, including its high purity, stability, and low toxicity in normal cells. However, its limited solubility in water and other common solvents can pose a challenge for its use in certain experiments. Furthermore, the synthesis of 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has shown promising results in various fields, including medicinal chemistry, materials science, and environmental science. Future research directions could include the development of new 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid derivatives with enhanced anticancer activity and improved solubility. Furthermore, the use of 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid as an adsorbent for water treatment could be further explored, and its potential applications in other environmental fields, such as air pollution control, could be investigated. Overall, 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has the potential to make significant contributions to various fields, and further research is needed to fully understand its properties and applications.

Synthesis Methods

The synthesis of 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid involves the reaction of 3,4-difluorophenol with difluoromethyl 2-bromoacetate in the presence of a base, followed by the reaction of the resulting intermediate with potassium carbonate and methyl iodide. The final product, 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid, is obtained after purification using column chromatography. The chemical structure of 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid is shown in Figure 1.

Scientific Research Applications

3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has also been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
In addition to its anticancer activity, 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has also been investigated for its potential applications in materials science. It has been reported to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of high-performance materials.
Furthermore, 3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has been studied for its environmental applications. It has been shown to exhibit high adsorption capacity for various pollutants, including heavy metals and organic compounds, making it a potential candidate for the development of efficient adsorbents for water treatment.

properties

IUPAC Name

3-(difluoromethoxy)-2-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-7(11)6-4(8(14)15)2-1-3-5(6)16-9(12)13/h1-3,7,9H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLOIPAEQXYRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid

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